4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves a multi-step process:
Starting Materials: The primary starting materials are 3-chloro-4-fluoroaniline and 6-aminoquinazoline.
Step 1: 3-chloro-4-fluoroaniline is reacted with 6-aminoquinazoline in the presence of a base (such as sodium hydroxide) and a solvent (such as dimethylformamide) to form the intermediate 4-[(3-chloro-4-fluorophenyl)amino]quinazoline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Carboxylation and Decarboxylation: The carboxylic acid group can be involved in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethylformamide, dimethyl sulfoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different quinazoline derivatives.
Scientific Research Applications
4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxamide
- 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-sulfonic acid
- 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-phosphonic acid
Uniqueness
Compared to similar compounds, 4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinazoline core with a carboxylic acid group and halogenated phenyl ring makes it particularly versatile for various research applications.
Properties
CAS No. |
2375269-19-3 |
---|---|
Molecular Formula |
C15H9ClFN3O2 |
Molecular Weight |
317.7 |
Purity |
0 |
Origin of Product |
United States |
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